molecular formula C12H26O4 B048018 1,1,3,3-Tetraethoxy-2-methylpropane CAS No. 10602-37-6

1,1,3,3-Tetraethoxy-2-methylpropane

Cat. No.: B048018
CAS No.: 10602-37-6
M. Wt: 234.33 g/mol
InChI Key: XTYLJMKJLMHFJK-UHFFFAOYSA-N
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Description

1,1,3,3-Tetraethoxy-2-methylpropane is an organic compound with the molecular formula C12H26O4. It is a colorless liquid that is used as a synthetic intermediate in various chemical reactions. The compound is known for its utility in synthesizing other complex molecules, making it valuable in both research and industrial applications .

Mechanism of Action

Target of Action

1,1,3,3-Tetraethoxy-2-methylpropane is a synthetic intermediate . The primary targets of this compound are the molecules it interacts with during the synthesis of various compounds such as Imidazo [1,2-a]pyrimidine, and chlorinated arenes .

Biochemical Pathways

The biochemical pathways affected by this compound would be specific to the compounds it is used to synthesize . As such, without information on a specific synthesis process, it is difficult to summarize the affected pathways and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action would be determined by the compounds it is used to synthesize . Without specific information on these compounds, it is challenging to describe the effects of this compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,3,3-Tetraethoxy-2-methylpropane can be synthesized through the reaction of 2-methylpropane-1,3-diol with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the tetraethoxy derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-Tetraethoxy-2-methylpropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,3,3-Tetraethoxy-2-methylpropane is unique due to the presence of both ethoxy groups and a methyl group, which confer distinct reactivity and properties. This combination makes it particularly useful in synthesizing a wide range of chemical compounds .

Properties

IUPAC Name

1,1,3,3-tetraethoxy-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O4/c1-6-13-11(14-7-2)10(5)12(15-8-3)16-9-4/h10-12H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYLJMKJLMHFJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(C)C(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60147480
Record name 1,1,3,3-Tetraethoxy-2-methylpropane
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Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10602-37-6
Record name 1,1,3,3-Tetraethoxy-2-methylpropane
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Record name 1,1,3,3-Tetraethoxy-2-methylpropane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,3,3-Tetraethoxy-2-methylpropane
Source EPA DSSTox
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Record name 1,1,3,3-tetraethoxy-2-methylpropane
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Record name 1,1,3,3-TETRAETHOXY-2-METHYLPROPANE
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Synthesis routes and methods

Procedure details

A solution of one equivalent of diethoxymethyl acetate and one equivalent of a ethyl propenyl ether/ethanol mixture is stirred at ambient temperature for 30 min. followed by the addition of 1.3 equivalents of triethyl orthoformate. After cooling to 5° C. 1.5 ml. of boron trifluoride etherate is added and the resulting exotherm (5° to 37° C.) is controlled with an ice bath. After stirring at ambient temperature overnight the yellow reaction solution is diluted with ether and washed with water, saturated aqueous sodium bicarbonate and again with water. Drying (MgSO4) followed by solvent removal afforded a 92% yield of oil which is shown by glc to be ~80% pure product, δ(TMS, CDCl3) 4.44 (d, 2H, CH--O); 3.3-4.0 (complex, 8H, ethyl methylene), ~2.1 (m, 1H, CH3 --CH), 1.1 (t, 12H, ethyl methyls), and 1.0 (d, 3H, CH3 --CH).
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92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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